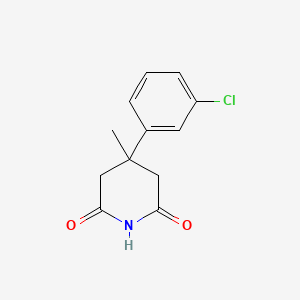

4-(3-Chlorophényl)-4-méthylpipéridine-2,6-dione

Vue d'ensemble

Description

4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione, also known as 4-chloro-4-methylpiperidine-2,6-dione, is a versatile chemical compound that has a wide range of applications in scientific research. It is a white solid, crystalline powder with a melting point of 103-105°C and a boiling point of 200-202°C. The compound has a molecular weight of 203.6 g/mol and a molecular formula of C8H11ClNO2. 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is primarily used in organic synthesis and has been studied for its potential applications in pharmaceuticals, biochemistry, and other scientific studies.

Applications De Recherche Scientifique

Synthèse organique

Ce composé sert d'intermédiaire polyvalent en synthèse organique. Sa structure permet diverses modifications chimiques, le rendant adapté à la synthèse d'une large gamme de molécules organiques. Par exemple, la partie pipéridine est un motif structurel courant dans les produits pharmaceutiques en raison de sa capacité à moduler les propriétés pharmacocinétiques .

Développement pharmaceutique

En recherche pharmaceutique, la 4-(3-Chlorophényl)-4-méthylpipéridine-2,6-dione peut être utilisée pour développer de nouveaux médicaments. Sa structure est similaire à celle de la pipérazine, un noyau présent dans les médicaments pour les maladies telles que la maladie de Parkinson et la maladie d'Alzheimer . Elle pourrait potentiellement être utilisée pour créer de nouveaux traitements pour ces affections neurodégénératives.

Science des matériaux

En raison de la présence du groupe chlorophényle, ce composé pourrait être utilisé en science des matériaux, en particulier dans la synthèse de semi-conducteurs organiques. Ces matériaux sont essentiels au développement des diodes électroluminescentes organiques (OLED) et des transistors à effet de champ organiques (OFET) .

Agents antimicrobiens

Des recherches ont indiqué que les dérivés de la pipéridine présentent des propriétés antimicrobiennes. Par conséquent, la This compound pourrait être un candidat pour le développement de nouveaux agents antibactériens et antifongiques, répondant à la préoccupation croissante de la résistance aux antibiotiques .

Neuropharmacologie

Compte tenu de sa similitude structurelle avec les dérivés de la pipérazine psychoactifs, la This compound pourrait être étudiée pour ses effets potentiels sur le système nerveux central, ce qui pourrait conduire à de nouvelles connaissances en neuropharmacologie .

Mécanisme D'action

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

Mode of Action

Related compounds have been found to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to affect various cellular components negatively, particularly under conditions of oxidative stress .

Pharmacokinetics

A similar compound, a prodrug of a novel phosphonate-containing thyroid hormone receptor agonist, was found to have a high degree of liver targeting due to hepatic first-pass extraction and metabolism .

Result of Action

Related compounds have shown significant antileishmanial and antimalarial activities .

Action Environment

The action of similar compounds can be influenced by various factors, including the presence of reactive oxygen species and other cellular components .

Analyse Biochimique

Biochemical Properties

4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation, such as ATP synthase . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in cellular energy metabolism.

Cellular Effects

The effects of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt mitochondrial function, leading to altered energy production and increased oxidative stress . This disruption can affect various cellular processes, including apoptosis and autophagy.

Molecular Mechanism

At the molecular level, 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it acts as an inhibitor of oxidative phosphorylation by uncoupling the proton gradient in mitochondria . This uncoupling reduces the efficiency of ATP synthase, thereby affecting cellular energy production.

Temporal Effects in Laboratory Settings

The temporal effects of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained mitochondrial dysfunction and increased oxidative stress . These effects can vary depending on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione vary with different dosages in animal models. At lower doses, the compound may induce mild metabolic changes, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can cause severe mitochondrial damage and oxidative stress, leading to cell death . Threshold effects and toxicities observed in these studies highlight the importance of dosage control in experimental settings.

Metabolic Pathways

4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular energy metabolism. For example, it affects the electron transport chain in mitochondria, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on various metabolic processes, including glycolysis and the citric acid cycle.

Transport and Distribution

The transport and distribution of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione within cells and tissues are critical for its biological activity. The compound is transported across cellular membranes and distributed to various organelles, including mitochondria . Transporters and binding proteins may facilitate its movement within the cell, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is essential for its activity and function. It is primarily localized in mitochondria, where it exerts its effects on oxidative phosphorylation . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biological activity.

Propriétés

IUPAC Name |

4-(3-chlorophenyl)-4-methylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-12(6-10(15)14-11(16)7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNWSXXHTPOJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC(=O)C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468675.png)

![1-{[(3-Methoxypropyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468687.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1468690.png)